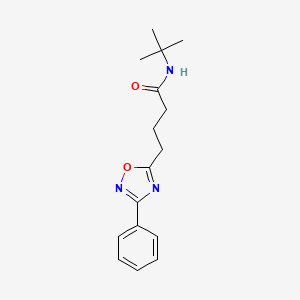
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many physiological processes, including learning and memory. The inhibition of glutamate transporters by TBOA has potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits the activity of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and cause excitotoxicity. N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to be a potent inhibitor of the glutamate transporter subtype EAAT2, which is primarily expressed in astrocytes.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can induce seizures and cause neuronal damage in certain models. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in other models of neurological disorders. N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase the level of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological processes. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have off-target effects, which can complicate the interpretation of results. Additionally, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a short half-life and can be rapidly metabolized in vivo, which can limit its utility in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the investigation of the neuroprotective effects of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in various models of neurological disorders. Additionally, the role of glutamate transporters in various physiological processes, such as learning and memory, is an area of ongoing research. Finally, the development of new methods for the delivery of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide to the brain could enhance its therapeutic potential.
Synthesemethoden
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multi-step process starting from tert-butyl acrylate and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the coupling of the intermediate with 1,4-dibromobutane to form N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Studies have shown that N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can increase the level of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)18-13(20)10-7-11-14-17-15(19-21-14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWRYWWPJMBTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

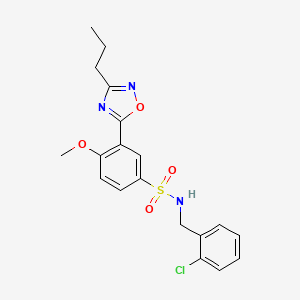
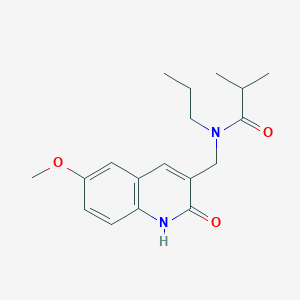
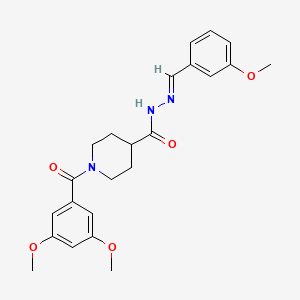



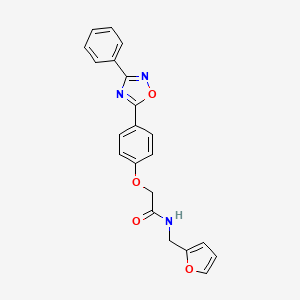
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
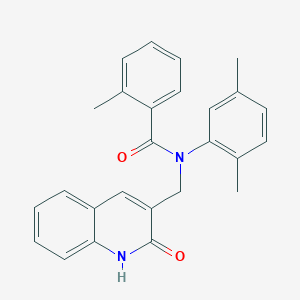
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
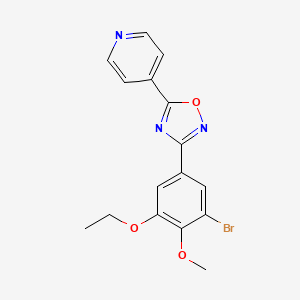
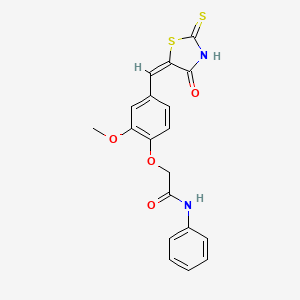
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
